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Compound of Interest

Compound Name: Medrogestone

Cat. No.: B1676145 Get Quote

In the landscape of synthetic progestins, Medrogestone and Medroxyprogesterone Acetate

(MPA) are two prominent compounds utilized in various therapeutic areas, including hormone

replacement therapy and the management of gynecological disorders. While both are

derivatives of progesterone and exert their primary effects through the progesterone receptor,

their distinct structural modifications lead to differences in their pharmacokinetic and

pharmacodynamic profiles. This guide provides a comprehensive, data-driven comparison of

Medrogestone and MPA to inform researchers, scientists, and drug development

professionals.

Physicochemical and Pharmacokinetic Profiles
Medrogestone and Medroxyprogesterone Acetate exhibit key differences in their chemical

structures that influence their absorption, distribution, metabolism, and excretion. MPA is

available in both oral and long-acting injectable formulations, the latter providing a sustained

release over several months.[1] Medrogestone is administered orally and is noted for its high

bioavailability.[2]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
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Parameter Medrogestone
Medroxyprogestero
ne Acetate (Oral)

Medroxyprogestero
ne Acetate
(Injectable)

Chemical Structure

6,17α-dimethyl-4,6-

pregnadiene-3,20-

dione

17α-hydroxy-6α-

methylprogesterone

acetate

17α-hydroxy-6α-

methylprogesterone

acetate

Bioavailability Nearly 100%[2] Variable
Slow absorption from

injection site[1]

Protein Binding
~95% (mainly

albumin)[2]

~86% (mainly

albumin)[3]

~86% (mainly

albumin)[3]

Metabolism
Hepatic (primarily

hydroxylation)[2]

Extensively hepatic

(CYP450 enzymes)[3]

Extensively hepatic

(CYP450 enzymes)[3]

Elimination Half-life 35-36 hours[2]
~50 days (apparent,

after IM injection)[3]

~50 days (apparent,

after IM injection)[3]

Peak Plasma

Concentration (Cmax)

10–15 ng/mL (after 10

mg oral dose)[2]

1 to 7 ng/mL (after

150 mg IM dose,

reached in ~3 weeks)

[3]

1 to 7 ng/mL (after

150 mg IM dose,

reached in ~3 weeks)

[3]

Mechanism of Action and Receptor Binding Profile
Both Medrogestone and MPA are agonists of the progesterone receptor (PR), which is their

primary mechanism of action for therapeutic effects such as endometrial protection and

contraception.[2][4] However, their affinity for other steroid receptors, such as the androgen

receptor (AR) and the glucocorticoid receptor (GR), differs, leading to variations in their side

effect profiles.

MPA is known to bind to the androgen and glucocorticoid receptors, which can result in

androgenic and glucocorticoid-like side effects.[3][5] In contrast, Medrogestone is described

as a "pure progestogen" with weak anti-androgenic activity and minimal affinity for other steroid

receptors at therapeutic doses.[2]

Table 2: Receptor Binding Affinity and Pharmacodynamic Effects
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Receptor Medrogestone
Medroxyprogesterone
Acetate

Progesterone Receptor (PR) Potent agonist[2]

Potent agonist, but may have

lower affinity than

progesterone in some

models[6]

Androgen Receptor (AR)
Weak anti-androgenic

activity[2]

Binds with high affinity, can

have both agonist and

antagonist effects[5][7]

Glucocorticoid Receptor (GR)
Devoid of glucocorticoid

activity at therapeutic doses[2]

Binds with considerable

affinity, can elicit

glucocorticoid-like effects[2][8]

Mineralocorticoid Receptor

(MR)

Very weak

antimineralocorticoid activity[2]
Not a primary target

Estrogen Receptor (ER) Devoid of estrogenic activity[2]
Does not bind to the estrogen

receptor[9]

Below is a diagram illustrating the generalized signaling pathway of progestins via the

progesterone receptor.
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Progesterone Receptor Signaling Pathway

Clinical Efficacy and Side Effect Profile
Direct head-to-head clinical trials comparing Medrogestone and MPA are limited. One study

comparing sequential hormone replacement regimens found both to be effective in treating

climacteric symptoms, with some differences in their effects on lipid profiles. A regimen with

estradiol valerate and MPA was associated with a decrease in LDL cholesterol, while a regimen

with conjugated estrogens and Medrogestone showed an increase in HDL cholesterol.

The side effect profiles of the two drugs are largely influenced by their receptor binding

characteristics. MPA's androgenic and glucocorticoid activity can lead to side effects such as

weight gain, acne, and mood changes.[8] Long-term use of injectable MPA has also been

associated with a loss of bone mineral density.[10] Medrogestone is generally reported to
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have a favorable side effect profile with minimal androgenic or other off-target hormonal effects.

[2]

Table 3: Comparative Clinical Efficacy and Side Effects

Indication/Parameter Medrogestone
Medroxyprogesterone
Acetate

Hormone Replacement

Therapy

Effective in combination with

estrogen for endometrial

protection and symptom relief.

Widely used and effective for

endometrial protection in

combination with estrogen.[11]

Contraception
Used as a progestogen-only

contraceptive.[2]

Highly effective as a long-

acting injectable contraceptive

(Depo-Provera).[1]

Gynecological Disorders
Used for amenorrhea and

other menstrual disorders.[2]

Used for endometriosis,

amenorrhea, and abnormal

uterine bleeding.[12]

Common Side Effects
Nausea, depression (generally

infrequent).[2]

Menstrual irregularities, weight

gain, headache, mood

changes.[8][13]

Serious Side Effects
Thrombotic events

(contraindicated).[2]

Thromboembolic disorders,

loss of bone mineral density

(with long-term injectable use),

increased risk of breast cancer

in HRT.[10][11]

Experimental Protocols
Progesterone Receptor Binding Assay (Competitive
Binding)
This assay determines the affinity of a test compound for the progesterone receptor.
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Preparation

Incubation

Separation

Detection & Analysis

Prepare Progesterone Receptor
(e.g., from cell lysate or recombinant source)

Incubate Receptor, Radioligand,
and Test Compound at various concentrations

Prepare Radiolabeled Progesterone
(e.g., [3H]-Progesterone)

Prepare Serial Dilutions of
Test Compound (Medrogestone or MPA)

Separate Receptor-Bound and
Unbound Radioligand

(e.g., filtration, centrifugation)

Measure Radioactivity of
Receptor-Bound Fraction

Analyze Data to Determine
IC50 and Ki values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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